

Spectroscopic Analysis of CAS 86836-02-4: A Technical Guide for Researchers

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An In-depth Technical Guide on the Spectroscopic Analysis of C.I. Disperse Yellow 211

For Researchers, Scientists, and Drug Development Professionals

Initial Note: The CAS number 86836-02-4 corresponds to the chemical compound C.I. **Disperse Yellow 211**, a monoazo dye used in the textile industry.[1][2] This guide provides a comprehensive overview of its spectroscopic analysis using Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy. It is important to note that this compound is a dye and not a therapeutic agent; therefore, discussions of signaling pathways common in drug development are not applicable.

Chemical Identity and Properties

Disperse Yellow 211 is an organic compound characterized by its use in dyeing synthetic fibers.[3] A summary of its key identifiers and properties is presented in Table 1.



Property	Value	Reference
CAS Number	86836-02-4	[2][4]
Chemical Name	C.I. Disperse Yellow 211	[2]
Molecular Formula	C15H12CIN5O4	[2][4]
Molecular Weight	361.74 g/mol	[2]
Class	Monoazo dye	[2]
Appearance	Yellow powder	[1]

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is a key technique for characterizing the electronic transitions within the chromophore of a dye molecule and for quantitative analysis in solution.

Quantitative Data

The UV-Vis spectrum of **Disperse Yellow 211** exhibits a characteristic absorption maximum (λ max) in the visible region, which is responsible for its yellow color. The specific λ max can be influenced by the solvent used.

Parameter	Value	Conditions	Reference
λmax	~430-450 nm	In organic solvent	[5]
Concentration	10 mg L ⁻¹	[5]	

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of **Disperse Yellow 211**.

Materials:

• Disperse Yellow 211



- Spectroscopic grade solvent (e.g., methanol, acetone, or dimethylformamide)
- Volumetric flasks
- Pipettes
- · Quartz cuvettes
- UV-Vis spectrophotometer

Procedure:

- Preparation of Stock Solution: Accurately weigh a small amount of Disperse Yellow 211 and dissolve it in a suitable solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg L⁻¹).
- Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations in the linear range of the spectrophotometer (e.g., 1-10 mg L⁻¹).
- Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up.
 Set the wavelength range to scan from 300 to 700 nm.
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place
 the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted
 from the sample spectra.
- Sample Measurement: Rinse a cuvette with one of the working solutions, then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
- Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectrum.

FTIR Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.



Expected Functional Group Vibrations

While a specific FTIR spectrum for **Disperse Yellow 211** is not readily available in the literature, the expected characteristic absorption bands can be predicted based on its molecular structure (a monoazo dye).

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Type
N-H	3300-3500	Stretching
C-H (aromatic)	3000-3100	Stretching
C≡N (nitrile)	2220-2260	Stretching
C=O (carbonyl)	1630-1680	Stretching
N=N (azo)	1400-1450	Stretching
C-N	1000-1350	Stretching
C-Cl	600-800	Stretching

Experimental Protocol: FTIR Spectroscopy

This protocol provides a general method for obtaining the FTIR spectrum of a solid dye sample using the Attenuated Total Reflectance (ATR) technique.

Materials:

- Disperse Yellow 211 (powder)
- FTIR spectrometer with an ATR accessory
- Spatula
- Cleaning solvent (e.g., isopropanol)
- · Lint-free wipes

Procedure:

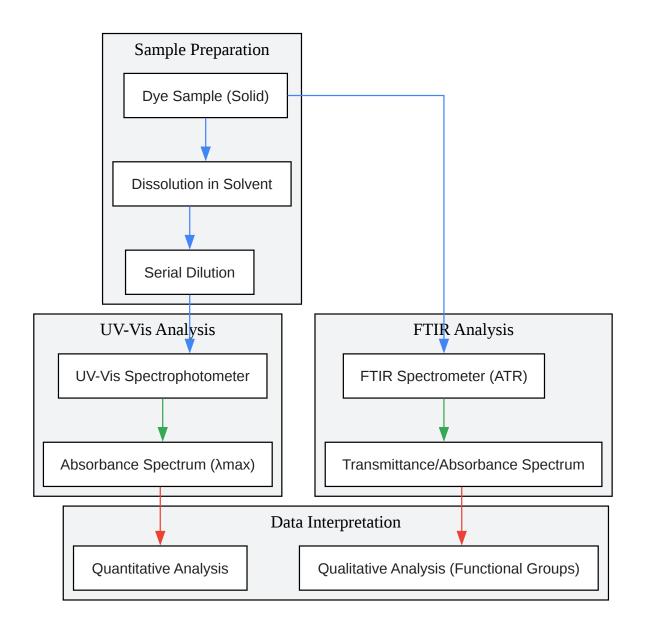


- Spectrometer Setup: Turn on the FTIR spectrometer and allow it to initialize.
- Background Scan: With the ATR crystal clean, collect a background spectrum. This will
 account for the absorbance of the air and the crystal.
- Sample Application: Place a small amount of the Disperse Yellow 211 powder onto the ATR
 crystal using a clean spatula. Ensure good contact between the sample and the crystal by
 applying pressure with the built-in clamp.
- Sample Spectrum Collection: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
- Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a soft wipe.
- Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a dye sample like **Disperse Yellow 211**.





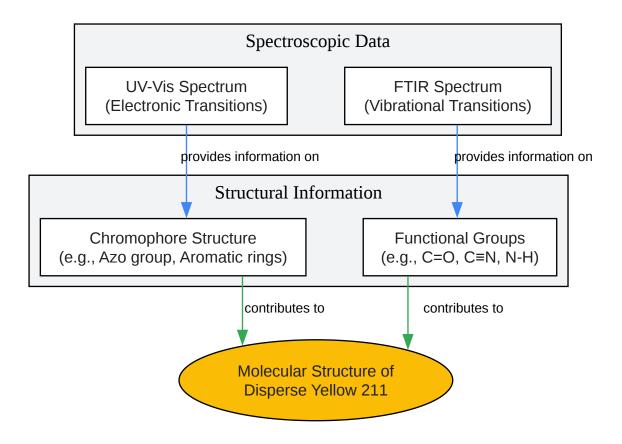
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Caption: Workflow for UV-Vis and FTIR spectroscopic analysis of a dye.

Logical Relationship of Spectroscopic Data

The data obtained from UV-Vis and FTIR spectroscopy provide complementary information about the chemical structure of **Disperse Yellow 211**.





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Caption: Relationship between spectroscopic data and molecular structure.

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